molecular formula C17H15BrN4OS B3003569 3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179486-62-4

3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B3003569
CAS No.: 1179486-62-4
M. Wt: 403.3
InChI Key: YTTJNHWNRJCKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, characterized by a fused triazole-thiadiazine core. The substitution at the 3-position with a 2-methoxyphenyl group and at the 6-position with a phenyl moiety distinguishes it structurally. Its hydrobromide salt enhances solubility, making it suitable for pharmacological studies. Synthesized via cyclocondensation of 4-amino-3-mercaptotriazole with phenacyl bromides under reflux (), it serves as a key intermediate for derivatives with diverse bioactivities.

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS.BrH/c1-22-15-10-6-5-9-13(15)16-18-19-17-21(16)20-14(11-23-17)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTJNHWNRJCKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H15BrN4OS
  • Molecular Weight : 403.3 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with various substituted phenacyl bromides in an organic solvent like ethyl acetate. This method has been validated through various studies that confirm the yield and purity of the synthesized compounds .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity across a wide range of cancer cell lines. A notable study conducted by the National Cancer Institute involved screening against 60 different cancer cell lines including leukemia and breast cancer. The findings suggest that these derivatives can effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cell Line TypeInhibition Percentage (%)Reference
MDA-MB-468 (Breast Cancer)Up to 75%
A549 (Lung Cancer)60%
CCRF-CEM (Leukemia)44.59%
OVCAR-3 (Ovarian Cancer)50%

The proposed mechanism for the antitumor effects includes the activation of caspases which are crucial for the apoptotic pathway. The compound's structure allows it to interact with cellular components leading to apoptosis in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activities against various fungal strains such as Candida albicans and Candida glabrata. Studies have utilized methods like the DPPH free radical scavenging assay to evaluate antioxidant properties alongside antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans25 µg/mL
Candida glabrata30 µg/mL

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazines exhibit significant antifungal properties. For instance, compounds similar to 3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have shown promising results against various strains of Candida, including Candida tropicalis and Candida albicans.

  • Case Study : In a comparative study, certain synthesized derivatives displayed higher antifungal activity than fluconazole (a common antifungal medication). For example, a derivative exhibited an inhibition percentage of 30.37% against Candida tropicalis at 200 μg/ml compared to fluconazole's 28.14% .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. It acts as an activator of caspases—enzymes that play essential roles in programmed cell death (apoptosis). This property makes it particularly valuable in treating drug-resistant cancers.

  • Mechanism of Action : The activation of caspases leads to apoptosis in cancer cells, which is crucial for eliminating unwanted or abnormal cells. Studies indicate that derivatives can effectively induce apoptosis in breast and prostate cancer cells that are resistant to conventional therapies .

Research Findings

Application Activity Tested Strains/Cell Lines Results
AntifungalModerate to good activityCandida tropicalis, Candida albicansInhibition up to 30.37% vs fluconazole
AnticancerInduces apoptosisBreast cancer cells, prostate cancer cellsEffective against drug-resistant cells

Comparison with Similar Compounds

Structural and Substituent Variations

A. Substituent Effects on Molecular Properties

  • 3-(4-Chlorophenyl)-6-phenyl-7H-analogue (): Molecular formula: C₁₆H₁₁ClN₄S (MW: 326.80).
  • 3-(3,4-Dimethoxyphenyl)-6-phenyl-7H-analogue (7a) ():

    • IR peaks at 3097 cm⁻¹ (aromatic C-H) and 721 cm⁻¹ (C-S-C).
    • Molecular ion peak at m/z 353.4, higher than the target compound due to additional methoxy groups.
  • 3-(2-Furyl)-6-(4-methylphenyl)-7H-analogue ():

    • Replacement of methoxyphenyl with furyl introduces heteroaromaticity, influencing π-π stacking interactions and solubility.

A. Anticancer Activity

  • 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-analogue (): Inhibits tubulin polymerization, inducing G2/M arrest in cancer cells (IC₅₀: ~5 µM in HeLa cells). The amino-methoxy substitution enhances interaction with tubulin’s colchicine-binding site compared to the target compound’s 2-methoxyphenyl group.
  • 3-R-6-(4-Methoxyphenyl)-7H-analogues ():
    • Demonstrated antitumor activity against breast cancer models, with hydrobromide salts improving bioavailability.

B. PDE4 Inhibition ():

  • (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-analogue (10):
    • IC₅₀ < 10 nM for PDE4 isoforms; >100-fold selectivity over other PDEs.
    • The catechol diether moiety at the 6-position is critical for potency, a feature absent in the target compound.

C. Antimicrobial Activity ():

  • 3-(3-Chlorophenyl)-6-aryl-7H-analogues:
    • MIC values of 12.5–25 µg/mL against S. aureus and E. coli.
    • Chlorine substituents enhance membrane penetration compared to methoxy groups.

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Notable Spectral Data
Target Compound ~410 (hydrobromide) 3-(2-methoxyphenyl), 6-phenyl NMR: Aromatic protons at δ 7.36–7.64 ()
3-(4-Chlorophenyl)-6-phenyl () 326.80 3-(4-chlorophenyl) ChemSpider ID: 643725
3-(2-Hydroxyphenyl)-6-(4-nitrophenyl) () 353.35 2-hydroxyphenyl, 4-nitrophenyl IR: C=N stretch at 1596 cm⁻¹; π-π stacking in crystal lattice

Crystal Structure and Stability

  • 3-(2-Hydroxyphenyl)-6-(4-nitrophenyl)-7H-analogue (): Monoclinic crystal system (space group Cc) with hydrogen bonding and π-π interactions stabilizing the lattice. Nitro groups increase molecular polarity, reducing solubility compared to methoxy-substituted derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(2-methoxyphenyl)-6-phenyl-7H-triazolo-thiadiazine hydrobromide?

The compound is typically synthesized via a multi-step reaction sequence starting from 4-amino-5-R-4H-1,2,4-triazole-3-thiols and substituted phenacyl bromides. A key step involves the condensation of 4-amino-5-(2-methoxyphenyl)-4H-triazole-3-thiol with phenacyl bromide derivatives in ethyl acetate or ethanol under reflux or high-pressure conditions (105°C for 4 hours). The reaction is catalyzed by potassium hydroxide, and purification is achieved via preparative HPLC or recrystallization . For hydrobromide salt formation, hydrobromic acid is introduced during the final stages of synthesis to protonate the thiadiazine nitrogen, enhancing solubility and stability .

Basic: How is the molecular structure of this compound confirmed in academic research?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data (e.g., monoclinic space group Pc with lattice parameters a = 4.0047 Å, b = 13.424 Å, c = 10.938 Å, β = 99.65°) provide bond lengths and angles, confirming the triazolo-thiadiazine core and substituent orientations. Complementary techniques include:

  • 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) validate substitution patterns.
  • IR Spectroscopy : Absorbance peaks at 1600–1650 cm⁻¹ (C=N stretching) and 750–800 cm⁻¹ (C-S-C bending) confirm heterocyclic ring formation .

Advanced: How do researchers design experiments to evaluate the antitumor activity of this compound?

The NCI-60 human tumor cell line screen is widely used. Cells (e.g., leukemia, breast cancer MDA-MB-468, ovarian cancer) are treated with the compound at varying concentrations (0.1–100 µM) for 48 hours. Viability is assessed via the sulforhodamine B (SRB) assay , which quantifies protein content in adherent cells. Data are analyzed using the GI₅₀ (50% growth inhibition) metric. For example, hydrobromide derivatives with 3-ethyl or 3-pentyl substituents showed GI₅₀ values < 10 µM against breast cancer cells, indicating potent activity .

Advanced: What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?

SAR studies reveal that:

  • 3-Position Substitution : Alkyl groups (e.g., ethyl, pentyl) increase lipophilicity, enhancing membrane permeability and antitumor potency.
  • 6-Position Aromatic Groups : Electron-donating groups (e.g., 4-methoxyphenyl) improve π-π stacking with cellular targets like alkaline phosphatase or DNA topoisomerases.
  • Hydrobromide Salt Formation : Enhances aqueous solubility and bioavailability compared to free bases.
    Contradictions arise when methoxy groups at the 2-position reduce antibacterial activity but improve anticancer effects, highlighting target-specific optimization .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Discrepancies often stem from assay variability or substituent effects. For example:

  • Antimicrobial vs. Anticancer Activity : Methoxy groups may reduce antibacterial efficacy (due to steric hindrance) but improve anticancer activity (via enhanced target binding).
  • Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) may respond differently than MCF-7 (ER+) due to receptor expression differences.
    Standardized protocols (e.g., CLSI guidelines for antimicrobial testing, MTT/SRB for cytotoxicity) and meta-analyses of substituent effects are critical for reconciling data .

Advanced: What analytical strategies optimize reaction yields during synthesis?

  • Solvent Optimization : Ethanol or ethyl acetate improves cyclization efficiency compared to DMF .
  • Catalyst Screening : Potassium hydroxide vs. triethylamine affects thiadiazine ring closure kinetics.
  • Temperature Control : High-pressure reactions at 105°C reduce side products (e.g., triazolo-thiadiazoles) .
    Yield improvements (from ~40% to >70%) are achievable via Design of Experiment (DoE) models .

Basic: What spectroscopic techniques characterize purity and stability?

  • HPLC-PDA : Purity >95% is confirmed using C18 columns (methanol/water mobile phase, λ = 254 nm).
  • Thermogravimetric Analysis (TGA) : Decomposition temperatures (>200°C) indicate thermal stability.
  • pH Stability Studies : Hydrobromide salts show stability in pH 3–7 buffers, critical for in vivo applications .

Advanced: How do researchers validate target engagement in enzyme inhibition studies?

For alkaline phosphatase (ALP) inhibition :

  • Enzyme Kinetics : IC₅₀ values are determined via colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis).
  • Molecular Docking : Triazolo-thiadiazine scaffolds bind to ALP’s active site (PDB: 1ALK) via hydrogen bonds with Ser92 and Zn²⁺ ions.
    Compounds with 3,4-dimethoxyphenyl groups exhibit IC₅₀ values < 5 µM, outperforming conventional inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.